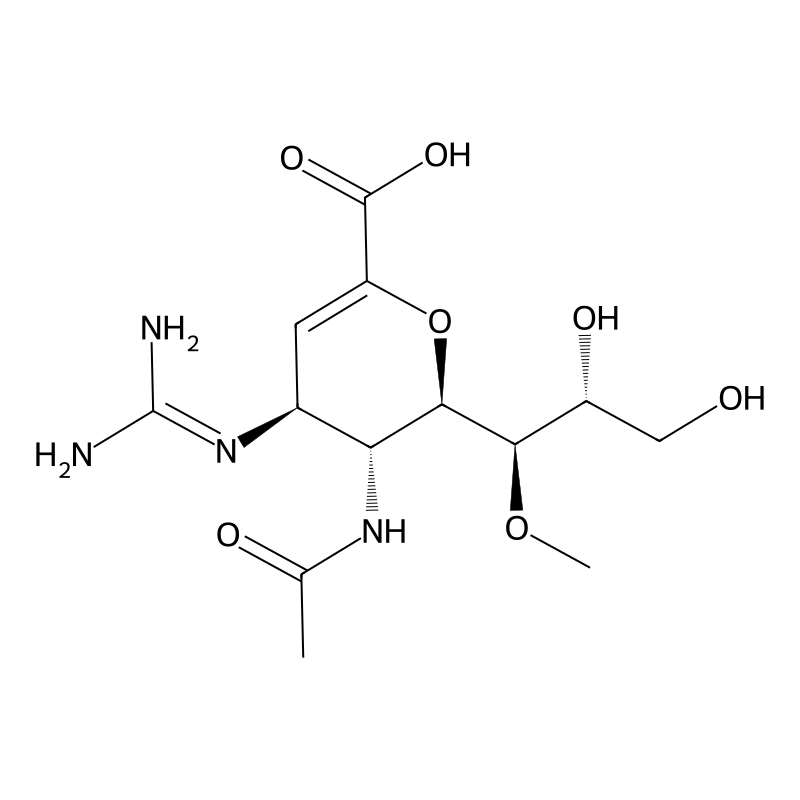

Laninamivir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Laninamivir (CAS 203120-17-6), also known as R-125489, is a highly potent, broad-spectrum viral neuraminidase inhibitor (NAI) used extensively as a reference standard and synthetic precursor in antiviral research. Structurally distinct as a 7-methoxy derivative of zanamivir, it binds competitively to the highly conserved active site of influenza A and B neuraminidases. For procurement professionals and assay developers, laninamivir is defined by its exceptional target residence time and its ability to maintain sub-nanomolar to low-nanomolar potency against strains that have developed severe resistance to first-generation NAIs. Its distinct kinetic profile makes it an indispensable baseline material for evaluating long-acting antiviral formulations, conducting high-throughput screening against contemporary viral panels, and serving as a core scaffold for lipophilic prodrug synthesis [1].

Substituting laninamivir with more common NAIs like oseltamivir or zanamivir compromises assay integrity in specific, high-value applications. Oseltamivir fails as a reliable positive control against prevalent H275Y-mutated influenza strains, exhibiting a massive loss in binding affinity that renders it ineffective for contemporary broad-spectrum resistance panels [1]. Conversely, while zanamivir retains efficacy against these mutants, it suffers from a rapid dissociation rate from the neuraminidase active site. This fast off-rate makes zanamivir unsuitable for modeling single-dose, long-acting pharmacokinetic profiles or extended target residence time assays, where laninamivir’s slow dissociation kinetics are strictly required [2].

References

- [1] Okomo-Adhiambo, M., et al. 'Neuraminidase Inhibitor Susceptibility Testing in Human Influenza Viruses: A Laboratory Surveillance Perspective.' Viruses, 3.8 (2011): 1412-1436.

- [2] Vavricka, C. J., et al. 'Neuraminidase mutations conferring resistance to laninamivir lead to faster drug binding and dissociation.' Antiviral Research, 114 (2015): 62-66.

Prolonged Target Residence Time via Slow Dissociation Kinetics

Laninamivir exhibits a significantly slower dissociation rate from wild-type neuraminidases compared to zanamivir. While zanamivir dissociates relatively quickly (t1/2 ~1.25 h), laninamivir demonstrates highly stable binding with prolonged target residence time [1]. This kinetic profile is essential for modeling long-acting, single-dose antiviral efficacy in vitro and in vivo.

| Evidence Dimension | Dissociation kinetics / target residence time |

| Target Compound Data | Slow dissociation, prolonged residence time |

| Comparator Or Baseline | Zanamivir (rapid dissociation, t1/2 ~1.25 h) |

| Quantified Difference | Slower dissociation kinetics leading to sustained target engagement |

| Conditions | IC50 kinetics assays and solid-phase reactivation assays on wild-type NAs |

Enables researchers to accurately model long-acting NAI pharmacodynamics, making it the preferred reference standard over zanamivir for sustained-release efficacy assays.

Retained Sub-Nanomolar Potency Against Oseltamivir-Resistant H275Y Mutants

The H275Y mutation in influenza A(H1N1) neuraminidase confers severe resistance to oseltamivir, shifting its IC50 from ~0.23 nM to over 120 nM (a ~500-fold increase). In contrast, laninamivir retains its high potency against these resistant strains, maintaining IC50 values in the low nanomolar range (typically 0.5–1.6 nM) [1].

| Evidence Dimension | IC50 against H275Y mutated A(H1N1) |

| Target Compound Data | ~0.5–1.6 nM |

| Comparator Or Baseline | Oseltamivir (~123 nM) |

| Quantified Difference | >100-fold higher potency for laninamivir against the resistant mutant |

| Conditions | In vitro neuraminidase inhibition (NI) assays using fluorescent MUNANA substrate |

Ensures assay validity when screening contemporary viral panels containing prevalent oseltamivir-resistant strains, preventing false negatives in antiviral discovery.

Enhanced Baseline Potency Against Influenza B Strains

Influenza B viruses are intrinsically less susceptible to oseltamivir, often exhibiting IC50 values >3.4 nM (and sometimes up to 50 nM depending on the assay). Laninamivir provides much tighter inhibition of influenza B neuraminidases, with IC50 values consistently ranging from 0.3 to 1.2 nM [1].

| Evidence Dimension | IC50 against Influenza B isolates |

| Target Compound Data | 0.3–1.2 nM |

| Comparator Or Baseline | Oseltamivir (>3.4 nM, up to 50 nM) |

| Quantified Difference | ~3 to 10-fold lower IC50 for laninamivir |

| Conditions | Cell-based MDCK assays and biochemical NA assays |

Provides a more reliable, high-potency positive control for Influenza B assays, where oseltamivir's higher baseline variability can confound results.

Precursor Suitability for Lipophilic Prodrug Conjugation

Laninamivir (R-125489) features a C-7 methoxy modification compared to zanamivir. This structural difference allows for highly efficient lipophilic esterification at the C-3 hydroxyl group (e.g., yielding laninamivir octanoate). This specific conjugation strategy dramatically extends respiratory tract retention time in vivo, a modification pathway that is structurally supported by the laninamivir scaffold compared to standard zanamivir or oseltamivir [1].

| Evidence Dimension | Chemical processability for long-acting prodrugs |

| Target Compound Data | C-7 methoxy group enables stable C-3 lipophilic esterification |

| Comparator Or Baseline | Zanamivir (lacks C-7 methoxy, different pharmacokinetic optimization profile) |

| Quantified Difference | Enables synthesis of single-dose, long-retention prodrugs |

| Conditions | Synthetic medicinal chemistry and pharmacokinetic optimization |

Serves as a critical scaffold for medicinal chemists designing novel, long-acting antiviral prodrugs or lipid conjugates.

Positive Control in Broad-Spectrum Antiviral Screening

Due to its retained sub-nanomolar potency against H275Y mutants and enhanced baseline efficacy against Influenza B, laninamivir is a highly reliable positive control for high-throughput screening panels that include oseltamivir-resistant strains [1].

Reference Standard for Long-Acting Pharmacodynamic Modeling

Laninamivir's slow dissociation kinetics and prolonged target residence time make it the definitive reference standard for in vitro and in vivo assays designed to evaluate single-dose, long-acting neuraminidase inhibitors, where zanamivir's rapid off-rate would fail to provide an accurate benchmark [2].

Precursor Scaffold for Novel Lipophilic Antiviral Conjugates

The distinct C-7 methoxy structure of laninamivir provides an ideal chemical scaffold for medicinal chemists synthesizing lipophilic prodrugs (such as octanoate esters) or cholesterol conjugates aimed at extending respiratory tract retention times[3].

References

- [1] Okomo-Adhiambo, M., et al. 'Neuraminidase Inhibitor Susceptibility Testing in Human Influenza Viruses: A Laboratory Surveillance Perspective.' Viruses, 3.8 (2011): 1412-1436.

- [2] Vavricka, C. J., et al. 'Neuraminidase mutations conferring resistance to laninamivir lead to faster drug binding and dissociation.' Antiviral Research, 114 (2015): 62-66.

- [3] Gubareva, L. V., et al. 'Antivirals Targeting the Neuraminidase.' Cold Spring Harbor Perspectives in Medicine, 11.6 (2021): a038570.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

ATC Code

J05 - Antivirals for systemic use

J05A - Direct acting antivirals

J05AH - Neuraminidase inhibitors

J05AH04 - Laninamivi

Other CAS

Wikipedia

Dates

2: Samson M, Abed Y, Desrochers FM, Hamilton S, Luttick A, Tucker SP, Pryor MJ, Boivin G. Characterization of drug-resistant influenza virus A(H1N1) and A(H3N2) variants selected in vitro with laninamivir. Antimicrob Agents Chemother. 2014 Sep;58(9):5220-8. doi: 10.1128/AAC.03313-14. Epub 2014 Jun 23. PubMed PMID: 24957832; PubMed Central PMCID: PMC4135884.

3: McKimm-Breschkin JL, Barrett S. Neuraminidase mutations conferring resistance to laninamivir lead to faster drug binding and dissociation. Antiviral Res. 2015 Feb;114:62-6. doi: 10.1016/j.antiviral.2014.12.004. Epub 2014 Dec 9. PubMed PMID: 25499124.

4: Ikematsu H, Kawai N, Iwaki N, Kashiwagi S. Clinical outcome of laninamivir octanoate hydrate for influenza in the 2013-2014 Japanese season. J Infect Chemother. 2015 Nov;21(11):802-7. doi: 10.1016/j.jiac.2015.08.013. Epub 2015 Sep 26. PubMed PMID: 26410550.

5: Nakano T, Ishiwada N, Sumitani T, Uemori M, Isobe K; Laninamivir Prophylaxis Study Group. Inhaled Laninamivir Octanoate as Prophylaxis for Influenza in Children. Pediatrics. 2016 Dec;138(6). pii: e20160109. Epub 2016 Nov 2. PubMed PMID: 27940664.

6: Kashiwagi S, Watanabe A, Ikematsu H, Awamura S, Okamoto T, Uemori M, Ishida K. Laninamivir octanoate for post-exposure prophylaxis of influenza in household contacts: a randomized double blind placebo controlled trial. J Infect Chemother. 2013 Aug;19(4):740-9. doi: 10.1007/s10156-013-0622-9. Epub 2013 Jun 4. PubMed PMID: 23732307; PubMed Central PMCID: PMC3738841.

7: Panozzo J, Oh DY, Margo K, Morton DA, Piedrafita D, Mosse J, Hurt AC. Evaluation of a dry powder delivery system for laninamivir in a ferret model of influenza infection. Antiviral Res. 2015 Aug;120:66-71. doi: 10.1016/j.antiviral.2015.05.007. Epub 2015 May 26. PubMed PMID: 26022199.

8: Watanabe A. A randomized double-blind controlled study of laninamivir compared with oseltamivir for the treatment of influenza in patients with chronic respiratory diseases. J Infect Chemother. 2013 Feb;19(1):89-97. doi: 10.1007/s10156-012-0460-1. Epub 2012 Aug 21. PubMed PMID: 22907567.

9: Leang SK, Kwok S, Sullivan SG, Maurer-Stroh S, Kelso A, Barr IG, Hurt AC. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses. Influenza Other Respir Viruses. 2014 Mar;8(2):135-9. PubMed PMID: 24734292; PubMed Central PMCID: PMC4186459.

10: Yoshihara K, Ishizuka H, Kubo Y. Population pharmacokinetics of laninamivir and its prodrug laninamivir octanoate in healthy subjects and in adult and pediatric patients with influenza virus infection. Drug Metab Pharmacokinet. 2013;28(5):416-26. Epub 2013 Apr 9. PubMed PMID: 23574886.

11: Kashiwagi S, Watanabe A, Ikematsu H, Uemori M, Awamura S; Laninamivir Prophylaxis Study Group. Long-acting Neuraminidase Inhibitor Laninamivir Octanoate as Post-exposure Prophylaxis for Influenza. Clin Infect Dis. 2016 Aug 1;63(3):330-7. doi: 10.1093/cid/ciw255. Epub 2016 Apr 26. PubMed PMID: 27118785; PubMed Central PMCID: PMC4946013.

12: Ikematsu H, Kawai N, Iwaki N, Kashiwagi S. The duration of fever and other symptoms after the initiation of laninamivir octanoate hydrate in the Japanese 2011-2012 influenza season. J Infect Chemother. 2014 Feb;20(2):81-5. doi: 10.1016/j.jiac.2013.07.013. Epub 2013 Dec 11. PubMed PMID: 24486167.

13: Ikematsu H, Kawai N, Iwaki N, Kashiwagi S. Continued effectiveness of laninamivir octanate hydrate for influenza treatment in Japan: comparison between the 2011-2012 and 2012-2013 influenza seasons. J Infect Chemother. 2014 Dec;20(12):799-803. PubMed PMID: 25444677.

14: Koyama K, Nakai D, Takahashi M, Nakai N, Kobayashi N, Imai T, Izumi T. Pharmacokinetic mechanism involved in the prolonged high retention of laninamivir in mouse respiratory tissues after intranasal administration of its prodrug laninamivir octanoate. Drug Metab Dispos. 2013 Jan;41(1):180-7. doi: 10.1124/dmd.112.048280. Epub 2012 Oct 22. PubMed PMID: 23091189.

15: Kakuta M, Kubo S, Tanaka M, Tobiume S, Tomozawa T, Yamashita M. Efficacy of a single intravenous administration of laninamivir (an active metabolite of laninamivir octanoate) in an influenza virus infection mouse model. Antiviral Res. 2013 Oct;100(1):190-5. doi: 10.1016/j.antiviral.2013.08.004. Epub 2013 Aug 15. PubMed PMID: 23954190.

16: Nakano T, Okumura A, Tanabe T, Niwa S, Fukushima M, Yonemochi R, Eda H, Tsutsumi H. Safety evaluation of laninamivir octanoate hydrate through analysis of adverse events reported during early post-marketing phase vigilance. Scand J Infect Dis. 2013 Jun;45(6):469-77. doi: 10.3109/00365548.2012.763104. Epub 2013 Feb 4. PubMed PMID: 23373850.

17: Tian J, Zhong J, Li Y, Ma D. Organocatalytic and scalable synthesis of the anti-influenza drugs zanamivir, laninamivir, and CS-8958. Angew Chem Int Ed Engl. 2014 Dec 8;53(50):13885-8. doi: 10.1002/anie.201408138. Epub 2014 Oct 14. PubMed PMID: 25314609.

18: Kashiwagi S, Yoshida S, Yamaguchi H, Mitsui N, Tanigawa M, Shiosakai K, Yamanouchi N, Shiozawa T, Yamaguchi F. Clinical efficacy of long-acting neuraminidase inhibitor laninamivir octanoate hydrate in postmarketing surveillance. J Infect Chemother. 2013 Apr;19(2):223-32. doi: 10.1007/s10156-012-0481-9. Epub 2012 Oct 20. PubMed PMID: 23085742.

19: Koyama K, Ogura Y, Nakai D, Watanabe M, Munemasa T, Oofune Y, Kubota K, Shinagawa A, Izumi T. Identification of bioactivating enzymes involved in the hydrolysis of laninamivir octanoate, a long-acting neuraminidase inhibitor, in human pulmonary tissue. Drug Metab Dispos. 2014 Jun;42(6):1031-8. doi: 10.1124/dmd.114.057620. Epub 2014 Mar 28. PubMed PMID: 24682756.

20: Azuma T, Ishiuchi H, Inoyama T, Teranishi Y, Yamaoka M, Sato T, Yamashita N, Tanaka H, Mino Y. Detection of peramivir and laninamivir, new anti-influenza drugs, in sewage effluent and river waters in Japan. PLoS One. 2015 Jun 25;10(6):e0131412. doi: 10.1371/journal.pone.0131412. eCollection 2015. PubMed PMID: 26110817; PubMed Central PMCID: PMC4482326.

Explore Compound Types